![molecular formula C14H19NO2 B14622765 (5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine CAS No. 57492-70-3](/img/structure/B14622765.png)
(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine is a complex organic compound characterized by its unique structure, which includes a pyrano and oxazepine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine: shares structural similarities with other pyrano and oxazepine derivatives.
4-Phenyl-1,4-dihydropyridine: Known for its calcium channel blocking activity.
Oxazepine derivatives: Explored for their potential as anticonvulsants and antipsychotics.
Uniqueness
What sets this compound apart is its unique combination of the pyrano and oxazepine ring systems, which may confer distinct biological activities and chemical properties not observed in other similar compounds.
Propiedades
Número CAS |
57492-70-3 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
(5aS,9aS)-4-phenyl-2,3,5,5a,6,7,8,9a-octahydropyrano[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C14H19NO2/c1-2-6-13(7-3-1)15-8-10-17-14-12(11-15)5-4-9-16-14/h1-3,6-7,12,14H,4-5,8-11H2/t12-,14-/m0/s1 |
Clave InChI |
VOVZBMUIRLHSTF-JSGCOSHPSA-N |
SMILES isomérico |
C1C[C@H]2CN(CCO[C@@H]2OC1)C3=CC=CC=C3 |
SMILES canónico |
C1CC2CN(CCOC2OC1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)
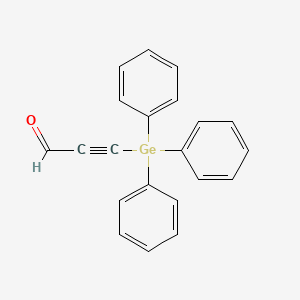
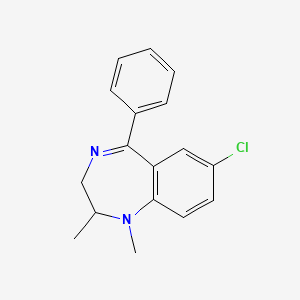
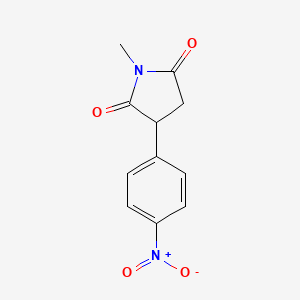
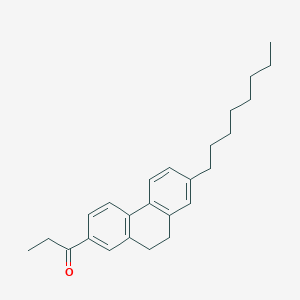
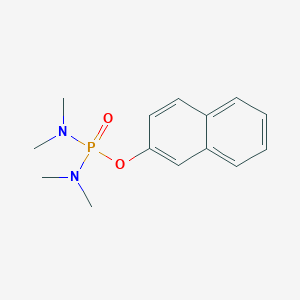
![Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14622713.png)
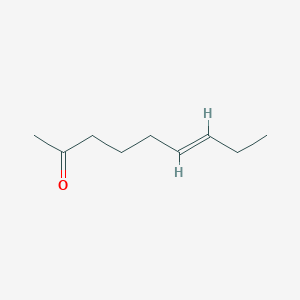
![Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate](/img/structure/B14622729.png)
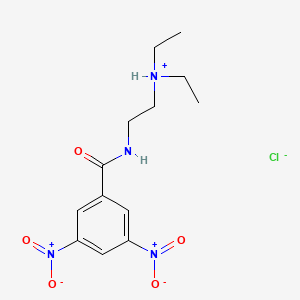
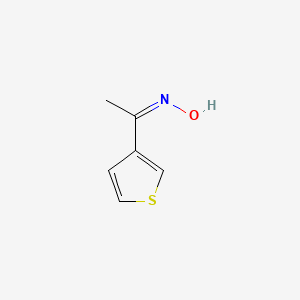

![1,4-Butanediamine, N,N'-bis[3-(dimethylamino)propyl]-N,N'-dimethyl-](/img/structure/B14622763.png)
![N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14622770.png)
